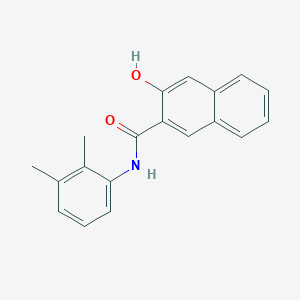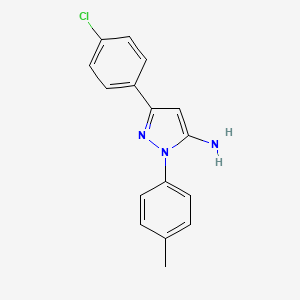![molecular formula C18H23ClN2O3 B5507863 1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)
1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives have been extensively studied for their potential applications in medicinal chemistry. These compounds often exhibit significant biological activities, which makes them of interest in the synthesis and development of new therapeutic agents. The studies on similar compounds, such as those involving chlorophenyl piperazine derivatives, provide insights into the chemistry and potential applications of these substances.
Synthesis Analysis
The synthesis of similar piperazine derivatives typically involves multi-step chemical processes, including the formation of amide bonds, modifications of the piperazine ring, and the introduction of various substituents to achieve desired chemical properties and biological activities (Perrone et al., 2000).
Molecular Structure Analysis
Structural characterization is crucial for understanding the molecular conformation and reactivity of piperazine derivatives. Studies often employ techniques such as HRMS, IR, 1H, and 13C NMR experiments to elucidate the structure of these compounds (Wujec & Typek, 2023).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, including cyclocondensation and reactions with different nucleophiles, to form structurally diverse compounds. These reactions are essential for exploring the chemical space around piperazine cores and developing new compounds with potential biological activities (Zhang et al., 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction methods are commonly used to determine the crystal structures, providing insights into the compound's physical characteristics (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of piperazine derivatives, are key factors in their potential as therapeutic agents. These properties are determined by the functional groups present in the molecule and their interaction with biological targets (Mallikarjuna et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds similar to the specified chemical, particularly those involving piperazine and chlorophenyl groups, have been explored for their antimicrobial properties. For example, novel triazole derivatives with substituted phenyl and piperazine moieties have shown promising antimicrobial activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents (Bektaş et al., 2010).
Anticonvulsant Enaminones
Research into anticonvulsant enaminones has involved the study of compounds with chlorophenyl and piperazine structures, highlighting their potential in treating seizures. The crystal structures of these compounds provide insights into their interactions with biological targets, which can inform the design of novel anticonvulsant drugs (Kubicki et al., 2000).
N-Acyliminium Ion Chemistry
The synthesis of piperazine-3-ones from alpha-amino acids through N-acyliminium ion chemistry represents a methodological advancement in organic synthesis, offering pathways to create diverse piperazine-based compounds. These synthetic approaches can lead to new molecules with potential therapeutic applications (Veerman et al., 2003).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines (BHAPs) have been investigated for their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating significant potency. This research underscores the therapeutic potential of piperazine derivatives in treating HIV-1 infections (Romero et al., 1994).
Sigma Receptor Ligands
Piperazine-based compounds, especially those with modifications to reduce lipophilicity, have been studied for their affinity towards sigma receptors. These studies are relevant for therapeutic and diagnostic applications in oncology, indicating potential uses in cancer treatment and imaging (Abate et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[1-(methoxymethyl)cyclobutanecarbonyl]-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-13-10-21(15-6-4-14(19)5-7-15)16(22)11-20(13)17(23)18(12-24-2)8-3-9-18/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJLEVVTGKFWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2(CCC2)COC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)



![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)
![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)
![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)
